3-Hydroxy-5-phenylpyrrole

Descripción general

Descripción

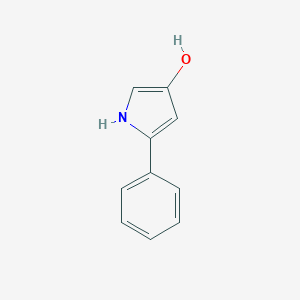

3-Hydroxy-5-phenylpyrrole is a phenolic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . It is characterized by a pyrrole ring substituted with a hydroxyl group at the third position and a phenyl group at the fifth position. This compound is found in the essential oils of various plants and has been studied for its potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Hydroxy-5-phenylpyrrole can be synthesized through several methods. One common approach involves the reaction of fatty acids with isovaleric acid in the presence of a catalyst . Another method includes the supercritical extraction technique from plant materials . Additionally, it can be extracted from bitter herbs such as gentian or wormwood .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and available resources.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-5-phenylpyrrole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Aplicaciones Científicas De Investigación

Common Synthetic Routes

| Method | Description |

|---|---|

| Reflux Method | Involves heating a mixture of precursors under reflux conditions to facilitate reaction completion. |

| Low-Temperature Reaction | Stirring at low temperatures followed by quenching with an acid to isolate the product. |

| Epoxidation | Utilizes alkali metal monopersulfate for epoxidation, leading to subsequent transformations into HOPPy. |

Biochemical Assays

One of the primary applications of HOPPy is in biochemical assays for detecting hydrolytic enzymes, such as esterases and proteases. The compound serves as a chromogenic reagent that changes color upon enzymatic activity, allowing for quantitative analysis.

- Esterase Detection : HOPPy undergoes hydrolysis in the presence of esterases, resulting in a color change that can be measured spectrophotometrically. This property is exploited in various diagnostic assays.

Medical Diagnostics

HOPPy has been incorporated into diagnostic reagent strips for clinical applications, particularly in detecting human leukocyte elastase (HLE), which serves as an indicator of urinary tract infections (UTIs).

- Reagent Strips : The tosylalanine ester of HOPPy is localized on strips like Ames LEUKOSTIX, where it reacts with HLE to produce a detectable color change indicative of infection .

Pharmaceutical Research

In pharmaceutical research, HOPPy is utilized as a reference standard in drug testing and as a building block for synthesizing bioactive compounds. Its unique structure allows for modifications that can lead to new therapeutic agents.

Case Study 1: Colorimetric Detection of Esterases

A study demonstrated the effectiveness of HOPPy in detecting esterase activity using a colorimetric assay. The reaction mechanism involves the cleavage of the bond between the phenyl group and the pyrrole ring, resulting in distinct color changes that correlate with enzyme concentration .

Case Study 2: Diagnostic Applications for UTIs

Research published in "Analytical Biochemistry" highlighted the use of HOPPy-based reagent strips for diagnosing UTIs. The kinetic constants for HLE-catalyzed hydrolysis were determined, revealing high reactivity and specificity for HLE detection .

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-5-phenylpyrrole involves its interaction with specific molecular targets and pathways. For example, phenylpyrroles, a class of compounds to which this compound belongs, have been shown to activate the fungal osmotic signal transduction pathway through their perception by a typical fungal hybrid histidine kinase . This activation leads to multiple downstream reactions, such as membrane hyperpolarization and changes in carbon metabolism .

Comparación Con Compuestos Similares

Similar Compounds

5-Phenyl-1H-pyrrol-3-ol: Similar in structure but lacks the hydroxyl group at the third position.

3-Hydroxy-5-methylpyrrole: Similar in structure but has a methyl group instead of a phenyl group at the fifth position.

Uniqueness

3-Hydroxy-5-phenylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a phenyl group on the pyrrole ring makes it a valuable compound for various research and industrial applications.

Actividad Biológica

3-Hydroxy-5-phenylpyrrole (HOPPy) is a phenolic compound with significant biological activities and applications in various fields, particularly in diagnostics and therapeutic research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9NO

- Molecular Weight : 159.18 g/mol

- Structure : The compound features a pyrrole ring substituted with a hydroxyl group and a phenyl group, which contribute to its unique properties.

This compound primarily acts as a substrate for hydrolytic enzymes, particularly human leukocyte elastase (HLE). Upon hydrolysis, it releases HOPPy, which can then react with diazonium salts to produce colorimetric signals, facilitating the detection of enzymes in biological samples.

Key Mechanisms:

- Enzyme Detection : HOPPy is used in diagnostic tests (e.g., Ames LEUKOSTIX) for detecting urinary tract infections by measuring HLE levels in urine samples .

- Colorimetric Reaction : The enzymatic hydrolysis product of HOPPy couples with diazonium salts to form a purple azo dye, indicating the presence of target analytes .

Biological Activities

- Appetite Regulation : Studies have indicated that HOPPy can reduce appetite and increase oxygen consumption in animal models, suggesting potential applications in obesity management.

- Diagnostic Applications : Its primary use in diagnostic strips for detecting leukocyte esterase highlights its role in clinical settings for identifying infections .

Case Study 1: Kinetic Study of HLE Hydrolysis

A kinetic study examined the hydrolysis of the N-tosylalanine ester of HOPPy, revealing that deacylation is the rate-limiting step in its enzymatic reaction. The study found that the presence of decanol significantly accelerated this process, achieving rates close to diffusion-controlled limits .

Case Study 2: Diagnostic Validity

Research demonstrated that HOPPy's hydrolysis by esterase leads to the formation of a violet azo dye when reacted with diazonium salts. This reaction was tested in urine samples from patients with varying leukocyte counts, confirming its effectiveness as a diagnostic tool for urinary tract infections .

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Phenyl-1H-pyrrol-3-ol | Lacks hydroxyl group at position 3 | Different reactivity profile |

| 3-Hydroxy-5-methylpyrrole | Methyl group instead of phenyl | Altered biological activity |

Propiedades

IUPAC Name |

5-phenyl-1H-pyrrol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJFHUYFKGXBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403206 | |

| Record name | 3-HYDROXY-5-PHENYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100750-40-1 | |

| Record name | 3-HYDROXY-5-PHENYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the tosylalanine ester of 3-hydroxy-5-phenylpyrrole (Tos-Ala-OPPy)?

A: Tos-Ala-OPPy serves as a substrate for human leukocyte elastase (HLE) and is utilized in diagnostic reagent strips (e.g., Ames LEUKOSTIX) to detect HLE in urine, indicating potential urinary tract infections []. Kinetic studies revealed that Tos-Ala-OPPy exhibits high reactivity with HLE, with deacylation being the rate-limiting step in its hydrolysis [].

Q2: How does this compound (HOPPy) participate in the colorimetric detection of HLE?

A: After HLE cleaves Tos-Ala-OPPy, the released HOPPy reacts with a diazonium salt, 4-diazo-3-hydroxy-1-napthylsulfonate (HONapN+2), present in the reagent strip matrix. This coupling reaction generates a purple color, signaling the presence of HLE []. The rate of this colorimetric reaction is influenced by the substituents on the naphthalene ring of the diazonium salt and the buffer system used [].

Q3: What interesting oxidation product forms from diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate in basic conditions?

A: In the presence of aqueous base and oxygen, diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate undergoes oxidation, yielding two products: ethyl 1-methyl-2-oxo-3-hydroxy-5-phenyl-3-pyrroline-4-carboxylate (9) and ethyl 1-methyl-2,3-dioxo-5-phenyl-4-pyrroline-4-carboxylate (10). These products likely arise from the decomposition of a common intermediate, diethyl 1-methyl-2-hydroperoxy-3-oxo-5-phenyl-4-pyrroline-2,4-dicarboxylate [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.